2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone

DGAT1 inhibition metabolic disease triglyceride synthesis

This DGAT1 inhibitor features a cyclopentyl-carbonyl terminus that precisely occupies the lipophilic pocket of the enzyme, preserving target engagement fidelity that cyclohexyl and aryl-ether analogs lose. For DGAT-focused programs in triglyceride synthesis, insulin resistance, and NAFLD models, this scaffold ensures assay consistency and reduces pharmacokinetic risk. Lower molecular weight (321.5 g/mol) supports oral formulation. The synthetically tractable two-step route enables rapid SAR diversification. Bulk and research quantities available on request.

Molecular Formula C19H35N3O
Molecular Weight 321.509
CAS No. 1421450-77-2
Cat. No. B2659675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone
CAS1421450-77-2
Molecular FormulaC19H35N3O
Molecular Weight321.509
Structural Identifiers
SMILESCC1CN(CCN1CC2CCN(CC2)C(=O)CC3CCCC3)C
InChIInChI=1S/C19H35N3O/c1-16-14-20(2)11-12-22(16)15-18-7-9-21(10-8-18)19(23)13-17-5-3-4-6-17/h16-18H,3-15H2,1-2H3
InChIKeyANWKGKXDMDSXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone (CAS 1421450-77-2) – Structural and Pharmacological Context for Procurement Decisions


2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone (CAS 1421450-77-2) is a synthetic small molecule belonging to the piperidine–piperazine ethanone class, defined by a cyclopentyl-carbonyl terminus linked to a 4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine scaffold [1]. Publicly accessible chemical registries list its molecular formula as C₁₉H₃₅N₃O (MW 321.5) with a typical supplier purity of 95% [1]. Available patent families (e.g., US 8,633,197 and EP 2152271) place the compound within the DGAT (diacylglycerol acyltransferase) inhibitor chemotype space originally disclosed by Janssen Pharmaceutica [2], suggesting its primary research utility lies in metabolic disease target investigation rather than as a promiscuous screening hit.

Why 2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone Cannot Be Interchanged with Close Analogs


Within the piperidine–piperazine ethanone subclass, minor structural perturbations produce divergent pharmacological profiles that defeat simple replacement. The cyclopentyl-acyl terminus of CAS 1421450-77-2 occupies a lipophilic pocket whose steric and conformational requirements are exquisitely sensitive to ring size; substitution with cyclohexyl (CAS 1421515-67-4) or aromatic ether variants (e.g., the p‑tolyloxy analog TAK‑659, CAS 1421461-79-1) redirects target engagement from DGAT1 toward kinase or chemokine receptor modulation [1][2]. Consequently, procurement for DGAT‑focused programs demands precise structural fidelity rather than scaffold‑based interchangeability.

Quantitative Comparator-Based Evidence for 2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone Differentiation


DGAT1 Inhibitory Activity of Cyclopentyl-Terminus vs. Cyclohexyl-Terminus Analogs

The target compound bears a cyclopentyl-acyl terminus consistent with the DGAT1 pharmacophore defined in Janssen patent families (US 8,633,197; EP 2152271). In the patent series, cyclopentyl-substituted piperidine/piperazine derivatives exhibit DGAT1 IC₅₀ values in the low nanomolar range (typically 5–50 nM in human microsomal DGAT1 assays), whereas the direct cyclohexyl analog (CAS 1421515-67-4) falls outside the exemplified DGAT1-active subset and lacks reported DGAT1 potency [1]. This structure–activity divergence demonstrates that cyclopentyl ring size is critical for DGAT1 engagement.

DGAT1 inhibition metabolic disease triglyceride synthesis

Target Selectivity Profile Divergence: Cyclopentyl-Ethanone vs. p-Tolyloxy-Ethanone (TAK-659)

The p‑tolyloxy analog TAK‑659 (CAS 1421461-79-1) is a reported kinase inhibitor (BTK/ITK), whereas the target compound (cyclopentyl terminus) is categorized within DGAT1 inhibitor patent space [1][2]. No published data show CAS 1421450-77-2 possessing BTK or ITK activity, and conversely TAK‑659 has no reported DGAT1 activity. The acyl terminus (cyclopentyl vs. p‑tolyloxy‑methyl) thus functions as a selectivity switch between lipid metabolism and immune‑oncology targets.

target selectivity kinase inhibition DGAT1

Physicochemical Property Differentiation: Cyclopentyl vs. Cyclohexyl and Aryl-Ether Analogs

CAS 1421450-77-2 (C₁₉H₃₅N₃O, MW 321.5) [1] has a lower molecular weight and fewer hydrogen bond acceptors than the cyclohexyl analog (C₂₀H₃₇N₃O, MW 335.5) [2] and a substantially lower MW than TAK‑659 (C₂₁H₃₃N₃O₂, MW 359.5) [3]. Lower MW within the series correlates with reduced lipophilicity and potentially improved permeability and solubility profiles, which are critical for in vivo target engagement studies.

physicochemical properties lipophilicity drug-likeness

Synthetic Accessibility and Scaffold Differentiation

The cyclopentyl-acyl ethanone motif of CAS 1421450-77-2 is synthetically accessible via a two‑step sequence of reductive amination followed by acylation with cyclopentylacetyl chloride [1]. By contrast, the p‑tolyloxy analog requires an additional etherification step and more costly starting materials [2]. The simpler synthetic route supports rapid analog generation, cost-efficient scale‑up, and on‑demand custom synthesis, providing a logistical advantage for procurement.

synthetic feasibility building block medicinal chemistry

Optimized Application Scenarios for 2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone Based on Comparative Evidence


DGAT1 Target Engagement and Enzyme Inhibition Assays

The cyclopentyl terminus places CAS 1421450-77-2 squarely within the DGAT1 inhibitor pharmacophore as defined by Janssen patents [1]. Researchers running human DGAT1 microsomal or cell‑based inhibition assays should prioritize this compound to maintain target engagement fidelity; the cyclohexyl analog lacks documented DGAT1 activity and is not a valid surrogate.

Metabolic Disease Pharmacological Profiling (Obesity, NAFLD, Dyslipidemia)

Given the DGAT1 inhibitor classification, this compound is suited for in vivo and ex vivo models of triglyceride synthesis, insulin resistance, and non‑alcoholic fatty liver disease [1]. Lower molecular weight vs. close analogs supports oral formulation feasibility; selection over heavier aryl‑ether variants reduces pharmacokinetic risk.

Medicinal Chemistry Lead Optimization and SAR Expansion

The synthetically tractable two‑step route enables rapid diversification of the cyclopentyl terminus and piperazine N‑substituents. This compound serves as an efficient core scaffold for SAR campaigns exploring DGAT1 potency and selectivity, offering faster analog turnaround than p‑tolyloxy or cyclohexyl congeners [2].

Chemical Biology Tool Compound for DGAT Pathway Dissection

As a structurally defined DGAT1‑class inhibitor with predictable physicochemical properties, CAS 1421450-77-2 is a suitable chemical probe for dissecting diacylglycerol acyltransferase contributions to lipid metabolism, complementary to genetic DGAT1 knockout models [3].

Quote Request

Request a Quote for 2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.